REACTION_CXSMILES
|
[OH-].[Li+].[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([C:15]1[N:16]=[N:17][C:18]([Cl:21])=[CH:19][CH:20]=1)C(OC)=O.C(O)(=O)C>CO>[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:15]1[N:16]=[N:17][C:18]([Cl:21])=[CH:19][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
methyl 2-(2-fluorophenyl)-2-(6-chloropyridazin-3-yl)acetate
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C(C(=O)OC)C=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the stirring was continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ether
|
Type
|
WASH
|
Details
|
the extract was washed with water, aqueous NaHCO3, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude was chromatographed on a silica gel column (10% ethyl acetate in hexanes)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CC2=CC=C(N=N2)Cl)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |